molecular formula C22H17F2N3O2S2 B2910300 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1794932-35-6

2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2910300
CAS No.: 1794932-35-6
M. Wt: 457.51
InChI Key: XGARAGQARQDYGI-UHFFFAOYSA-N
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Description

2-((3-(4-Fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide is a thienopyrimidinone-based compound characterized by a bicyclic heteroaromatic core (thieno[3,2-d]pyrimidin-4-one) modified with a 4-fluoro-3-methylphenyl substituent at position 3 and a thioether-linked acetamide side chain. The acetamide moiety is further substituted with an N-methyl and N-(4-fluorophenyl) group.

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-13-11-16(7-8-17(13)24)27-21(29)20-18(9-10-30-20)25-22(27)31-12-19(28)26(2)15-5-3-14(23)4-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGARAGQARQDYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit diverse pharmacological activities, and structural variations critically influence their physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally analogous molecules:

Structural Variations

Compound Name / ID Core Structure R1 (Position 3) Acetamide Side Chain Molecular Weight Key References
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Fluoro-3-methylphenyl N-(4-fluorophenyl)-N-methyl ~465 (estimated)
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one Ethyl (position 3) + 5,6-dimethyl N-(3-chloro-4-fluorophenyl) 425.9
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-7-(p-tolyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidin-4-one 3-Methyl + 7-(p-tolyl) N-(2-chloro-4-fluorophenyl) 474.0
2-((3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl N-(4-(trifluoromethoxy)phenyl) 474.0
IWP-3 (Benzothiazolyl derivative) Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl N-(6-methylbenzothiazol-2-yl) ~520 (estimated)

Substituent Effects

  • Fluorine Substituents: The target compound incorporates two fluorinated aryl groups (4-fluoro-3-methylphenyl and 4-fluorophenyl), which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. This contrasts with the trifluoromethoxy group in , which increases electron-withdrawing effects and steric bulk.

Physicochemical Properties

  • Molecular Weight : The target compound (~465) falls within the "drug-like" range (200–500 Da), similar to analogs in . Larger derivatives (e.g., ) may face reduced bioavailability.
  • Polar Surface Area (PSA): The acetamide and thienopyrimidinone core contribute to moderate PSA (~100 Ų), favoring oral absorption compared to highly polar analogs like .

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